N-(5-chloro-2-hydroxyphenyl)-2-phenoxypropanamide
Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2-phenoxypropanamide: is an organic compound characterized by the presence of a chloro-substituted phenol and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-phenoxypropanamide typically involves the reaction of 5-chloro-2-hydroxyaniline with 2-phenoxypropanoic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or recrystallization techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-chloro-2-hydroxyphenyl)-2-phenoxypropanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenol ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinones, oxidized phenol derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
Chemistry: N-(5-chloro-2-hydroxyphenyl)-2-phenoxypropanamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features may contribute to biological activities such as anti-inflammatory or antimicrobial properties .
Industry: The compound is also investigated for its potential use in the development of new materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)acetamide
- N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide
- N-(5-chloro-2-hydroxyphenyl)-2-phenoxyacetamide
Comparison: N-(5-chloro-2-hydroxyphenyl)-2-phenoxypropanamide is unique due to the presence of the phenoxypropanamide moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-phenoxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-10(20-12-5-3-2-4-6-12)15(19)17-13-9-11(16)7-8-14(13)18/h2-10,18H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBPDJCOPCNGAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)O)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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